molecular formula C13H24N2O2 B6236080 rac-tert-butyl (4aR,8aS)-decahydro-1,6-naphthyridine-6-carboxylate, cis CAS No. 2165902-63-4

rac-tert-butyl (4aR,8aS)-decahydro-1,6-naphthyridine-6-carboxylate, cis

Cat. No.: B6236080
CAS No.: 2165902-63-4
M. Wt: 240.3
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Description

rac-tert-butyl (4aR,8aS)-decahydro-1,6-naphthyridine-6-carboxylate, cis: is a chemical compound known for its unique structure and potential applications in various fields. It is a derivative of naphthyridine, a bicyclic compound containing nitrogen atoms in its ring structure. This compound is of interest due to its potential use in pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl (4aR,8aS)-decahydro-1,6-naphthyridine-6-carboxylate, cis typically involves multi-step organic reactions. One common method includes the hydrogenation of a precursor naphthyridine compound under specific conditions to achieve the desired stereochemistry. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the naphthyridine ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas with Pd/C, LiAlH4.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, rac-tert-butyl (4aR,8aS)-decahydro-1,6-naphthyridine-6-carboxylate, cis is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biology and medicine, this compound is studied for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of rac-tert-butyl (4aR,8aS)-decahydro-1,6-naphthyridine-6-carboxylate, cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-butyl (4aR,8aS)-octahydro-1,6-naphthyridine-1-carboxylate hydrochloride
  • tert-butyl (4aR,8aS)-hexahydro-2H-[1,4]dioxino[2,3-b][1,4]oxazine-8-carboxylate, cis

Comparison: Compared to similar compounds, rac-tert-butyl (4aR,8aS)-decahydro-1,6-naphthyridine-6-carboxylate, cis stands out due to its specific stereochemistry and functional groups. These features contribute to its unique reactivity and potential applications. While similar compounds may share some properties, the exact arrangement of atoms and functional groups in this compound provides distinct advantages in certain chemical and biological contexts.

Properties

CAS No.

2165902-63-4

Molecular Formula

C13H24N2O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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